molecular formula C15H12N4O3S3 B2830952 (Z)-4-methyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1,2,3-thiadiazole-5-carboxamide CAS No. 1173562-73-6

(Z)-4-methyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2830952
CAS No.: 1173562-73-6
M. Wt: 392.47
InChI Key: ZGPJVWYZHYGRMI-NXVVXOECSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-4-methyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1,2,3-thiadiazole-5-carboxamide is a potent and selective covalent inhibitor of Bruton's Tyrosine Kinase (BTK). It functions by irreversibly binding to a specific cysteine residue (Cys481) in the active site of BTK via its prop-2-yn-1-yl (propargyl) group, leading to sustained suppression of B-cell receptor signaling. This mechanism is critical for investigating B-cell development and activation, making this compound a valuable tool for immunological research. Its primary research application is in the study of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune diseases like rheumatoid arthritis, where BTK activity is dysregulated. The compound's benzo[d]thiazol-2(3H)-ylidene hydrazide scaffold and methylsulfonyl group contribute to its high binding affinity and selectivity. Researchers utilize this inhibitor to dissect BTK-dependent signaling pathways, assess its efficacy in pre-clinical models, and explore mechanisms of resistance to BTK-targeted therapies. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. For further scientific background on BTK inhibition, researchers can refer to publications on covalent kinase inhibitors on PubMed (https://pubmed.ncbi.nlm.nih.gov/). Information on its specific structural class and related compounds can be found in patent literature, such as WO2016201206A1 .

Properties

IUPAC Name

4-methyl-N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3S3/c1-4-7-19-11-6-5-10(25(3,21)22)8-12(11)23-15(19)16-14(20)13-9(2)17-18-24-13/h1,5-6,8H,7H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPJVWYZHYGRMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-4-methyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1,2,3-thiadiazole-5-carboxamide represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a thiadiazole ring and a benzothiazole moiety. The presence of a methylsulfonyl group and a prop-2-yn-1-yl substituent contributes to its unique biological profile.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, benzothiazole derivatives have been shown to possess broad-spectrum activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity.

Anticancer Properties

The compound's structural analogs have demonstrated promising anticancer activity in vitro. For example, derivatives containing benzothiazole rings have been evaluated for their cytotoxic effects on cancer cell lines such as HeLa and MCF-7. In these studies, certain compounds exhibited IC50 values in the low micromolar range, indicating potent growth inhibition . The proposed mechanism includes apoptosis induction and cell cycle arrest.

Compound Cell Line IC50 (μM) Mechanism
Compound AHeLa0.51Apoptosis
Compound BMCF-70.42Cell cycle arrest
Compound CA5491.18DNA synthesis inhibition

Enzyme Inhibition

A significant area of research focuses on the enzyme inhibitory potential of this compound. Thiadiazole derivatives have been explored as inhibitors of α-amylase and other enzymes involved in metabolic pathways. For example, studies have shown that certain analogs can effectively inhibit α-amylase activity, which is crucial in managing diabetes .

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several benzothiazole derivatives and tested them against clinical isolates of E. coli. The results indicated that compounds with the methylsulfonyl group showed enhanced activity compared to their unsubstituted counterparts .

Study 2: Anticancer Screening

Another study investigated the cytotoxic effects of thiadiazole derivatives on various cancer cell lines. The findings revealed that the presence of the benzothiazole moiety significantly increased anticancer activity compared to traditional chemotherapeutics .

The biological activities of this compound are likely attributed to multiple mechanisms:

  • DNA Intercalation : Similar compounds have been shown to intercalate into DNA strands, disrupting replication and transcription processes.
  • Enzyme Inhibition : The compound may act as a competitive inhibitor for key enzymes involved in metabolic pathways.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in cells, leading to apoptosis.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including (Z)-4-methyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1,2,3-thiadiazole-5-carboxamide. These compounds have been shown to exhibit selective inhibition of tumor-associated carbonic anhydrase isoforms, which are implicated in tumor growth and metastasis.

Mechanistic Insights

  • Inhibition of Carbonic Anhydrase : The compound demonstrated significant inhibitory activity against human carbonic anhydrase IX and XII, with IC50 values indicating strong selectivity for cancer-associated isoforms over non-cancerous variants .
  • Cell Cycle Arrest and Apoptosis : Studies revealed that the compound induces G1 phase arrest in cancer cells and promotes apoptosis, similar to established chemotherapeutics like doxorubicin .

Synergistic Effects with Other Drugs

The compound has been studied for its synergistic effects when combined with other therapeutic agents. For instance, its interaction with Amphotericin B (AmB) has shown to enhance the antibiotic's efficacy while reducing its toxicity. This is achieved through molecular interactions that facilitate the disaggregation of AmB aggregates, thereby improving its clinical outcomes .

Thiadiazole derivatives have been recognized for their diverse biological activities beyond anticancer effects:

  • Antimicrobial Activity : The compound's structural features suggest potential antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Anti-inflammatory Effects : Preliminary studies indicate that thiadiazole derivatives may exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits carbonic anhydrase IX and XII; induces apoptosis
Synergistic EffectsEnhances efficacy of Amphotericin B by disaggregating aggregates
AntimicrobialPotential activity against various pathogens
Anti-inflammatorySuggested effects based on structural analysis

Case Study 1: Anticancer Screening

A recent study evaluated the anticancer activity of several thiadiazole derivatives, including the target compound. The results indicated significant cytotoxicity against various cancer cell lines (e.g., renal RXF393 and colon HT29), with lower toxicity observed in normal cell lines compared to traditional chemotherapeutics .

Case Study 2: Combination Therapy

In another study focusing on the combination of this compound with Amphotericin B, researchers found that the combination significantly lowered the minimum inhibitory concentration (MIC) required for effective treatment while minimizing side effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Structurally related compounds include:

  • 1,3,4-Thiadiazole derivatives (e.g., compound 9b from Molecules 2015): These lack the benzo[d]thiazole fusion but retain the thiadiazole core. The absence of the methylsulfonyl and propargyl groups in 9b reduces steric bulk and alters electronic properties compared to the target compound .
  • Thiazol-5-ylmethyl carbamates (e.g., Pharmacopeial Forum 2017 compounds): These feature thiazole rings with diverse substituents but lack the fused thiadiazole-carboxamide motif, limiting direct functional comparability .

Bioactivity Comparison

The antitumor efficacy of the target compound’s analogues is well-documented (Table 1). For instance:

Compound Structure Class IC50 (µM) vs. HepG2 IC50 (µM) vs. MCF-7 Key Substituents
9b (Molecules 2015) 1,3,4-Thiadiazole 2.94 >10 Phenyl, methyltriazole
12a (Molecules 2015) Thiazole 1.19 3.40 Aryldiazenyl, methyltriazole
Target Compound Benzo[d]thiazole-1,2,3-thiadiazole Not reported Not reported Methylsulfonyl, propargyl, carboxamide

Table 1: Antitumor activity of structural analogues (HepG2 = hepatocellular carcinoma; MCF-7 = breast cancer). Data from .

  • Activity Trends: The methylsulfonyl group in the target compound may enhance solubility and target binding compared to 9b and 12a, which rely on phenyl or aryldiazenyl groups for hydrophobicity-driven interactions.
  • SAR Insights : The fused benzo[d]thiazole-thiadiazole system likely improves rigidity and π-π stacking with biological targets, as seen in other rigid heterocycles .

Q & A

Q. How can researchers design a multi-step synthetic route for this compound, considering its structural complexity?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the benzo[d]thiazole and thiadiazole moieties. Key steps include: (i) Sulfonylation at the 6-position of the benzothiazole ring using methylsulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C, 2–4 hours) . (ii) Prop-2-yn-1-yl substitution at the 3-position via nucleophilic displacement using propargyl bromide in the presence of a base (e.g., K₂CO₃ in DMF, 60–80°C, 12 hours) . (iii) Formation of the thiadiazole-carboxamide linkage through a condensation reaction between the thiadiazole-5-carboxylic acid and the benzothiazole-amine intermediate, mediated by coupling agents like EDC/HOBt . Optimization Tips : Monitor reaction progress via TLC and HPLC. Purify intermediates using column chromatography (silica gel, hexane/EtOAc gradient) .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., methylsulfonyl at C6, prop-2-yn-1-yl at N3) and Z-configuration of the imine bond (δ 160–165 ppm for C=N in ¹³C NMR) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₈H₁₅N₃O₃S₃) with <2 ppm error .
  • X-ray Crystallography : Resolve stereochemical ambiguities; compare with analogous benzo[d]thiazole derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to optimize this compound’s biological activity?

  • Methodological Answer : (i) Systematic substituent variation : Replace the prop-2-yn-1-yl group with allyl, ethyl, or methoxyethyl groups to assess steric/electronic effects on target binding . (ii) Modify the methylsulfonyl group : Test sulfamoyl or morpholinosulfonyl analogs to enhance solubility or target affinity . (iii) Evaluate bioisosteres : Replace the thiadiazole ring with oxadiazole or triazole to improve metabolic stability . Validation : Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) and compare IC₅₀ values across derivatives .

Q. What strategies can resolve discrepancies between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure plasma stability (e.g., liver microsome assays), permeability (Caco-2 monolayers), and metabolic pathways (CYP450 inhibition assays) .
  • Formulation Adjustments : Use nanoemulsions or cyclodextrin complexes to enhance bioavailability if poor solubility is observed .
  • Target Engagement Studies : Employ radiolabeled analogs or fluorescence-based probes to confirm target binding in vivo .

Q. How can computational methods predict the compound’s mechanism of action?

  • Methodological Answer : (i) Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with potential targets (e.g., kinases, GPCRs). Focus on the benzothiazole-thiadiazole core for hydrogen bonding and π-π stacking . (ii) Molecular Dynamics Simulations : Simulate ligand-protein complexes (100 ns trajectories) to assess binding stability and conformational changes . (iii) QSAR Modeling : Train models on analog datasets to predict activity against specific disease targets (e.g., cancer, inflammation) .

Data Analysis and Validation

Q. How should researchers address conflicting spectral data during structural characterization?

  • Methodological Answer :
  • Cross-validate techniques : Combine NMR, IR (for functional groups like C=O at ~1700 cm⁻¹), and MS/MS fragmentation patterns .
  • Synthesize reference standards : Prepare and compare spectra of simpler fragments (e.g., methylsulfonyl-benzothiazole alone) .
  • Collaborate with crystallographers : Resolve ambiguities via single-crystal X-ray analysis .

Q. What experimental controls are essential for assessing the compound’s stability under physiological conditions?

  • Methodological Answer :
  • pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours; analyze degradation via HPLC .
  • Light/Temperature Stress Tests : Expose solid/liquid samples to 40–60°C and UV light (ICH Q1B guidelines) .
  • Oxidative Stability : Treat with H₂O₂ (0.3% v/v) and monitor sulfoxide/sulfone byproducts .

Advanced Synthesis Challenges

Q. How can regioselectivity issues during prop-2-yn-1-yl substitution be mitigated?

  • Methodological Answer :
  • Use bulky bases : Switch from K₂CO₃ to DBU or DIPEA to favor N-alkylation over O/S side reactions .
  • Protect reactive sites : Temporarily block the thiadiazole nitrogen with a Boc group during benzothiazole functionalization .
  • Leverage microwave-assisted synthesis : Shorten reaction times (30–60 minutes) to minimize byproduct formation .

Biological Evaluation

Q. What in vitro assays are recommended for preliminary evaluation of anticancer activity?

  • Methodological Answer :
  • Cell Viability Assays : MTT or resazurin-based tests on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination .
  • Apoptosis/Cell Cycle Analysis : Use flow cytometry with Annexin V/PI staining or propidium iodide .
  • Target-Specific Assays : Test inhibition of kinases (e.g., EGFR, VEGFR) via ELISA or ADP-Glo™ kinase assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.